Cholesterol margarate
Overview
Description
Cholesteryl heptadecanoate is a cholesterol ester formed by the esterification of cholesterol with heptadecanoic acid. It is a white to off-white solid with a molecular formula of C44H78O2 and a molecular weight of 639.09 g/mol . This compound is commonly used as an internal standard in the quantitative determination of cholesteryl esters by gas chromatography or liquid chromatography mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl heptadecanoate is synthesized through the esterification of cholesterol with heptadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of cholesteryl heptadecanoate follows similar principles but on a larger scale. The process involves the esterification of cholesterol with heptadecanoic acid in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including filtration, washing, and recrystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl heptadecanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cholesterol and heptadecanoic acid.
Oxidation: Oxidized cholesterol derivatives.
Reduction: Cholesteryl alcohol derivatives.
Scientific Research Applications
Cholesteryl heptadecanoate has several scientific research applications, including:
Quantitative Analysis: Used as an internal standard in the quantitative determination of cholesteryl esters by gas chromatography or liquid chromatography mass spectrometry.
Lipid Metabolism Studies: Employed in studies investigating lipid metabolism and cholesterol homeostasis.
Biological Research: Utilized in research on the role of cholesterol esters in cellular processes and disease mechanisms.
Industrial Applications: Used in the production of cholesterol-based compounds for various industrial applications.
Mechanism of Action
Cholesteryl heptadecanoate exerts its effects primarily through its role as a cholesterol ester. It is involved in the storage and transport of cholesterol within cells. The esterification of cholesterol with fatty acids, such as heptadecanoic acid, allows for the formation of neutral cholesteryl esters, which can be stored in lipid droplets or secreted as constituents of lipoproteins . This process is essential for maintaining cholesterol homeostasis and regulating cellular cholesterol levels .
Comparison with Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl palmitate
Biological Activity
Cholesterol margarate, also known as cholesteryl heptadecanoate, is a cholesterol ester formed by the esterification of cholesterol with margaric acid (heptadecanoic acid). It has a molecular formula of and a molecular weight of 639.09 g/mol. This compound is primarily studied for its biological activities and its role in lipid metabolism.
This compound exhibits biological activity similar to that of cholesterol due to its structural properties. It interacts with various cellular targets, influencing:
- Membrane Fluidity : this compound is believed to modulate cell membrane fluidity, which is crucial for maintaining cellular integrity and function.
- Cell Differentiation and Proliferation : It plays a role in regulating processes related to cell growth and differentiation, potentially impacting various physiological and pathological conditions.
Pharmacokinetics
Research indicates that this compound's absorption, distribution, metabolism, and excretion (ADME) parameters can be predicted using in silico methods. These studies suggest that its pharmacokinetic profile may mirror that of cholesterol, influencing lipid metabolism pathways in the body.
Biological Research Applications
This compound is utilized in various research contexts, including:
- Lipid Metabolism Studies : It is employed in studies investigating cholesterol homeostasis and lipid metabolism, contributing to understanding metabolic disorders.
- Quantitative Analysis : Used as an internal standard in the quantitative determination of cholesteryl esters via chromatographic techniques.
Study on Lipid Metabolism
A significant study focused on the effects of this compound on lipid metabolism highlighted its role in regulating cholesterol levels within cells. The findings indicated that the compound could influence the expression of genes involved in lipid uptake and processing, thereby affecting overall lipid profiles in experimental models .
Clinical Implications
In clinical settings, this compound's potential benefits have been explored concerning cardiovascular health. A systematic review suggested that compounds affecting cholesterol levels could significantly reduce the risk of cardiovascular events when incorporated into therapeutic strategies .
Comparison of this compound with Other Cholesterol Esters
Property | This compound | Cholesteryl Oleate | Cholesteryl Palmitate |
---|---|---|---|
Molecular Formula | C44H78O2 | C45H84O2 | C45H80O2 |
Molecular Weight | 639.09 g/mol | 684.09 g/mol | 684.09 g/mol |
Biological Activity | Modulates membrane fluidity; affects lipid metabolism | Reduces LDL levels; anti-inflammatory | Enhances HDL levels; antioxidant properties |
Research Applications | Lipid metabolism studies; quantitative analysis | Cardiovascular health studies | Anti-inflammatory research |
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQNZVDOBYGOLY-BFGJSWSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555538 | |
Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-37-5 | |
Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other studies investigating the biological activities of cholesterol margarate?
A2: The provided research papers primarily focus on other identified compounds like neophytadiene, luteolin, chrysoeriol, and kaempferol for their potential biological activities []. A broader literature search is needed to explore if there are dedicated studies on this compound and its potential biological roles.
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